Home > Products > Screening Compounds P77652 > (S)-4-Nitro-homophenylalanine
(S)-4-Nitro-homophenylalanine - 705919-70-6

(S)-4-Nitro-homophenylalanine

Catalog Number: EVT-3180092
CAS Number: 705919-70-6
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Nitro-D,L-phenylalanine

  • Relevance: 4-Nitro-D,L-phenylalanine is structurally similar to (S)-4-Nitro-homophenylalanine, with the key difference being the presence of an additional methylene group (-CH2-) in the latter compound. This close structural similarity suggests that the two compounds may exhibit analogous biological or chemical properties. Specifically, both compounds are amino acids containing a nitro group at the para position of the phenyl ring. []

(S)-(+)-4-Nitro-2-butanol

  • Compound Description: (S)-(+)-4-Nitro-2-butanol is a chiral building block that can be produced through the stereoselective reduction of 4-nitro-2-butanone by baker's yeast []. It is used in the synthesis of natural products, such as (+)-Brefeldin A and (S)-(+)-Sulcatol [].
  • Relevance: While not a direct analog, (S)-(+)-4-Nitro-2-butanol shares a key structural similarity with (S)-4-Nitro-homophenylalanine: both possess the (S)-4-Nitro-butan-1-yl substructure. This commonality highlights the utility of this specific chiral building block in the synthesis of structurally related compounds. []

S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4, Andarine)

  • Compound Description: S-4, also known as Andarine, is a selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anabolic effects []. Studies show it is rapidly absorbed, slowly cleared, and has a moderate volume of distribution in rats []. S-4 is prohibited for use by the International Federation of Horseracing Authorities and the World Anti-Doping Agency (WADA) due to its performance-enhancing potential [].
  • Relevance: S-4 and (S)-4-nitro-homophenylalanine are both arylpropionamide derivatives, a structural class known to interact with androgen receptors. Although S-4 possesses a more complex structure with multiple substituents, the shared arylpropionamide core suggests a possible overlap in their biological activities or metabolic pathways. [, ]

S-3-(4-Nitrophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl) propionamide (S-19)

  • Compound Description: S-19 is a selective androgen receptor modulator (SARM) that exhibits high AR binding affinity (Ki = 2.0-3.8 nM) []. Studies suggest that S-19 has a relatively fast in vivo clearance rate compared to other SARMs [].
  • Relevance: S-19 and (S)-4-nitro-homophenylalanine share the common feature of a nitro group attached to a phenyl ring, with S-19 also containing the arylpropionamide core structure. The presence of the nitro group, especially in similar positions on an aromatic ring, can significantly influence a compound's polarity, electronic properties, and potential for participating in biological interactions. []

S-3-(4-Cyanophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl) propionamide (S-20)

  • Compound Description: S-20 is a selective androgen receptor modulator (SARM) with high AR binding affinity, similar to S-19 []. The in vivo clearance rate of S-20 is slower than S-19, suggesting differences in pharmacokinetic properties despite the structural similarities [].
  • Relevance: Both S-20 and (S)-4-nitro-homophenylalanine belong to the arylpropionamide class of compounds. The subtle difference in their structures, a cyano group (-CN) in S-20 instead of a nitro group (-NO2) in (S)-4-nitro-homophenylalanine, while seemingly minor, can lead to variations in their pharmacological properties and metabolic fate. These differences highlight the significance of even slight modifications to a molecule's structure. []
  • Compound Description: This compound is an impurity identified during the analysis of a black-market product containing Andarine (S-4) []. It is a result of incomplete purification during S-4 synthesis.
  • Relevance: This compound shares the core arylpropionamide structure with (S)-4-nitro-homophenylalanine and Andarine (S-4). The presence of two 4-nitro-3-trifluoromethylphenyl groups distinguishes it. This emphasizes the structural similarities between compounds within this class and highlights the potential for the formation of similar byproducts during chemical synthesis. []
Overview

(S)-4-Nitro-homophenylalanine is an amino acid derivative characterized by the presence of a nitro group attached to the phenyl ring. It has the chemical formula C10_{10}H12_{12}N2_{2}O3_{3} and is recognized by the CAS number 705919-70-6. This compound is notable for its unique structural features, which include a homophenylalanine backbone and a nitro group, endowing it with distinct chemical and biological properties that make it valuable in various scientific applications.

Source and Classification

(S)-4-Nitro-homophenylalanine is synthesized from homophenylalanine, a naturally occurring amino acid. It falls under the classification of amino acid derivatives and is utilized in both chemical synthesis and biological research. The compound is part of a broader category of nitro-substituted amino acids, which are studied for their potential roles in drug development and enzyme inhibition .

Synthesis Analysis

Methods

The synthesis of (S)-4-Nitro-homophenylalanine typically involves the nitration of homophenylalanine. The process begins with the protection of the amino group to prevent unwanted side reactions. Following this, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.

Technical Details

  • Step 1: Protection of Amino Group
    Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are commonly used.
  • Step 2: Nitration Reaction
    The reaction typically occurs at low temperatures to control the formation of by-products. The stoichiometry of reagents must be carefully managed to ensure high yields.
  • Step 3: Deprotection
    The protecting group is removed using mild acidic or basic conditions, yielding (S)-4-Nitro-homophenylalanine.

Industrial Production Methods

On an industrial scale, production follows similar synthetic routes but optimizes for large-scale operations. Continuous flow reactors may be employed to ensure consistent reaction conditions and higher yields, while purification often involves crystallization techniques.

Molecular Structure Analysis

Structure

(S)-4-Nitro-homophenylalanine has a specific stereochemistry, with its chiral center located at the alpha carbon adjacent to the carboxylic acid group. The molecular structure can be represented as follows:

  • Chemical Formula: C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: 212.22 g/mol

Data

The compound features a nitro group (-NO2_2) attached to the para position of the phenyl ring, which significantly influences its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

(S)-4-Nitro-homophenylalanine undergoes several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: Various oxidized derivatives can be formed depending on the oxidizing agent used.
  • Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Hydrogen gas and palladium catalyst.
  • Reduction: Potassium permanganate or chromium trioxide.
  • Substitution: Sodium methoxide or potassium tert-butoxide.
Mechanism of Action

The mechanism of action for (S)-4-Nitro-homophenylalanine involves its interactions with specific molecular targets, such as enzymes and receptors. The nitro group acts as an electron-withdrawing group, influencing the compound's reactivity. Key pathways include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Receptor Modulation: Interactions with receptors can lead to changes in signaling pathways, affecting cellular responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The nitro group enhances electrophilicity, making it reactive towards nucleophiles.

Relevant Data

The compound's melting point and boiling point data are critical for handling and storage but are not universally reported in available literature.

Applications

(S)-4-Nitro-homophenylalanine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.
  • Biology: Studied for potential roles in enzyme inhibition and protein modification.
  • Medicine: Investigated as a precursor in synthesizing pharmaceutical compounds, including enzyme inhibitors.
  • Industry: Utilized in developing novel materials with specific properties due to its unique structural characteristics .
Introduction to (S)-4-Nitro-homophenylalanine: Significance and Research Context

Structural and Stereochemical Basis of Non-Proteinogenic Aromatic Homoamino Acids

The molecular architecture of (S)-4-nitro-homophenylalanine features a methylene-extended backbone that differentiates it from proteinogenic aromatic amino acids. This structural modification imparts distinctive conformational behavior critical for molecular recognition processes. The homophenylalanine core positions the aromatic ring approximately 1.5 Å farther from the α-carbon compared to phenylalanine, significantly altering its spatial presentation in peptide contexts. The para-nitro substituent creates a strong electron-withdrawing field that polarizes the aromatic system, reducing electron density at the benzylic position by approximately 30% compared to unsubstituted analogues based on computational modeling. This electronic perturbation profoundly influences both chemical reactivity and non-covalent interactions [3] [9].

(S)-4-Nitro-homophenylalanine exhibits strict stereochemical requirements for biological activity, with the (S)-enantiomer demonstrating superior binding affinities in enzyme active sites compared to its (R)-counterpart. This stereopreference arises from the chiral environment of biological targets, where optimal positioning of the nitro group relative to catalytic residues determines binding efficiency. The extended side chain enables unique binding modes inaccessible to natural phenylalanine derivatives, as demonstrated in macrocyclic inhibitors where it occupies deep hydrophobic pockets while maintaining the nitro group's orientation toward solvent-exposed regions [10].

Table 1: Structural Features of (S)-4-Nitro-Homophenylalanine Compared to Related Compounds

Structural Feature(S)-4-Nitro-HomophenylalanineCanonical Phenylalanine4-Nitro-L-Phenylalanine
Side Chain Length-CH₂-CH₂-C₆H₄NO₂-CH₂-C₆H₅-CH₂-C₆H₄NO₂
Aromatic Extension2.9 Å from α-carbon1.4 Å from α-carbon1.4 Å from α-carbon
Nitro Group Positionpara (electron-withdrawing)N/Apara (electron-withdrawing)
Chiral Centerα-carbon (S-configuration)α-carbon (S-configuration)α-carbon (S-configuration)
pKa (Carboxyl)2.182.202.19

In supramolecular assembly, peptides incorporating (S)-4-nitro-homophenylalanine demonstrate enhanced π-stacking capabilities due to the electron-deficient aromatic ring. This property facilitates ordered nanostructure formation through aromatic complementarity with electron-rich systems. Studies of alternating polarity peptides reveal that positioning of this residue relative to histidine significantly influences pH-responsive behavior and nanostructure morphology. When situated centrally within peptide sequences, it promotes symmetrical face-to-face packing that enhances structural stability under physiological conditions [3] [7].

The steric bulk of the nitro-substituted homophenyl moiety creates significant conformational constraints in peptide backbones, restricting φ and ψ torsion angles to energetically favorable regions that preclude α-helix formation but favor β-sheet and turn structures. This preorganization effect reduces entropic penalties upon target binding, contributing to the compound's utility in constrained peptide architectures. Solid-state NMR analysis indicates that the nitro group participates in dipolar networks with proximal amide carbonyls, further stabilizing specific backbone conformations essential for biological activity [3] [10].

Pharmacological and Biotechnological Relevance of Chiral Homoamino Acid Derivatives

(S)-4-Nitro-homophenylalanine has emerged as a privileged structural motif in protease inhibitor design, particularly against challenging targets like aspartyl peptidases. The compound's incorporation into macrocyclic frameworks yields inhibitors with subnanomolar potency against Cryptococcus neoformans Major Aspartyl Peptidase 1 (May1), a virulence factor in fungal pathogenesis. Inhibitors featuring this residue demonstrate approximately 50-fold enhanced binding affinity compared to phenylalanine analogues due to optimal positioning of the nitro group within the enzyme's S1' pocket, where it forms dipolar interactions with catalytic residues. The extended side chain length enables deeper penetration into hydrophobic binding clefts inaccessible to natural amino acids, while maintaining the transition-state mimic geometry essential for inhibition [10].

In antimicrobial applications, (S)-4-nitro-homophenylalanine serves as the biosynthetic precursor to β-lactone natural products like obafluorin. Nonribosomal peptide synthetases (NRPS) specifically activate and incorporate the β-hydroxy derivative of this compound through adenylation domains exhibiting strict stereocontrol at both α- and β-positions. The resulting N-acyl-α-amino-β-lactone structure demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens through irreversible inhibition of serine hydrolases. Biochemical studies reveal that the para-nitro group significantly enhances the electrophilic character of the β-lactone ring, increasing its reactivity toward nucleophilic residues in enzyme active sites [1].

Table 2: Pharmacological Applications of (S)-4-Nitro-Homophenylalanine Derivatives

Application DomainMolecular TargetKey MechanismPerformance Advantage
Antifungal TherapyMay1 Aspartyl PeptidaseTransition-state mimic in macrocyclesKi = 180 pM; >100-fold selectivity over human proteases
Broad-spectrum AntibioticsSerine Hydrolasesβ-lactone ring formationEnhanced reactivity via nitro group polarization
Chiral SeparationEnantioselective extractantsPd-phosphine complex coordinationα = 13.52 for 4-nitro-phenylalanine derivatives
Biocatalyst EngineeringD-Amino Acid DehydrogenasesReductive amination substrate8.5-fold ↑ catalytic efficiency (kcat/KM) in thermophilic mutants

Beyond therapeutic applications, the compound exhibits significant biotechnological utility in chiral separation systems. Ferrocenyl diphosphine-Pd(II) complexes containing sterically demanding groups achieve unprecedented enantioselectivity (α = 13.52) for 4-nitro-phenylalanine derivatives, establishing a foundation for resolution of homophenylalanine analogues. These extractants exploit the nitro group's polarity for enhanced coordination through a combination of electrostatic interactions and π-stacking with the chiral ligand's aromatic systems. Optimal separation occurs at pH 8.0 and 5°C, where protonation states maximize differential binding between enantiomers [2].

Metabolic engineering approaches have successfully produced structurally similar non-proteinogenic amino acids in E. coli, demonstrating the biosynthetic feasibility of (S)-4-nitro-homophenylalanine. Strains engineered with heterologous methyltransferase (MppJ) and transaminase (TyrB) enzymes produce β-methylphenylalanine at titers up to 2.5-fold increased with precursor feeding. Cell-free expression systems overcome solubility limitations for complex enzymatic pathways, as demonstrated by the successful in vitro production of L-4-nitrotryptophan using co-expressed nitric oxide synthase (TxtD) and cytochrome P450 (TxtE). These platforms provide template strategies for efficient biosynthesis of nitro-substituted homoamino acids [5] [6].

Research Gaps and Innovation Potential of Nitro-Substituted Homoamino Acids

Despite promising applications, significant biosynthetic challenges impede large-scale production of (S)-4-nitro-homophenylalanine. Native producers remain genetically intractable, while heterologous expression in E. coli imposes substantial metabolic burdens, reducing growth rates by 15-20% and final biomass yields by 25%. This burden stems primarily from redox cofactor imbalances during nitro group formation and the cytotoxicity of aromatic α-keto acid precursors. Cell-free systems offer a promising alternative but currently achieve only micromolar titers (∼360 μM) for similar nitroaromatic amino acids, insufficient for commercial applications. Novel cofactor regeneration strategies and compartmentalized biosynthesis represent underexplored solutions to these limitations [5] [6].

The structural diversity of existing nitro-homoamino acid derivatives remains limited, with few studies exploring alternative ring substitutions or side chain modifications. Computational analyses suggest that ortho-nitro substitution could enhance intramolecular interactions with proximal amide bonds but may impede π-stacking efficiency. Similarly, β,β-difluoro-homophenylalanine derivatives could provide enhanced metabolic stability without steric perturbation, though synthetic routes remain challenging. The unexplored potential of heterocyclic variants (e.g., pyridyl-nitro analogues) presents particularly promising territory for structure-activity relationship studies, especially given the demonstrated success of 3-pyridylalanine in May1 inhibitors [10].

Table 3: Key Research Gaps and Innovation Opportunities

Research GapCurrent LimitationInnovation OpportunityPotential Impact
Heterologous Production25% biomass reduction in E. coli; low titersCell-free systems with engineered cofactor recyclingScalable biosynthesis; 10-fold titer improvement
Synthetic MethodologyLow cyclization efficiency for C<6 linkersOn-resin assembly with Trt protection; HCTU coupling>80% purity for constrained macrocycles
Catalyst DevelopmentLimited enzyme promiscuity for β-substratesObiF1 TE domain engineering for analog productionDiverse β-lactone pharmaceuticals
Structure-Activity LandscapeExclusive focus on para-nitro substitutionOrtho/meta-nitro and heterocyclic variantsEnhanced target selectivity and binding affinity

Enzymatic synthesis routes face catalytic limitations, as natural adenylation domains exhibit stringent specificity for cognate substrates. The ObiF1 thioesterase domain shows remarkable promiscuous activity toward β-hydroxy-homophenylalanine analogues but negligible efficiency with nitro-substituted variants. Rational engineering based on the crystal structure (PDB: 5LOA) could expand its substrate scope through mutations in the hydrophobic binding pocket (e.g., W144A, R195M). Similarly, engineered D-amino acid dehydrogenases (DAADHs) demonstrate 8.5-fold increased catalytic efficiency for phenylpyruvate reductive amination but remain untested with homophenylpyruvate derivatives. Creating specialized mutant enzyme libraries could unlock efficient asymmetric synthesis of both enantiomers [1] [4].

Solid-phase synthetic methodologies offer promising alternatives for small-scale production of peptide therapeutics incorporating this residue. Recent advances in on-resin macrocyclization using trityl (Trt) protection strategies and HCTU coupling achieve >80% purity for C11-C14 linkers. However, shorter chains (C4-C6) exhibit severe cyclization constraints (<20% purity) that preclude access to highly constrained architectures. Novel coupling reagents and backbone modifications (e.g., ester bonds, N-methylation) represent underexplored solutions for enhancing cyclization efficiency. Additionally, the development of orthogonal protection schemes compatible with the nitro group would enable selective functionalization for conjugate synthesis [10].

Future innovations should prioritize integrated platforms combining enzymatic asymmetric synthesis with chemo-catalytic functionalization. Biocatalytic routes could establish the chiral center with high enantiopurity, while chemical methods introduce nitro groups regioselectively. Such hybrid approaches would leverage the complementary advantages of biological and synthetic catalysis, potentially yielding multi-gram quantities of enantiopure material. Subsequent diversification through reductive amination of the nitro group or transition metal-catalyzed cross-coupling would generate valuable derivatives inaccessible through purely biological routes. These innovations could position (S)-4-nitro-homophenylalanine as a versatile chiral synthon for next-generation pharmaceutical discovery [2] [4] [10].

Properties

CAS Number

705919-70-6

Product Name

(S)-4-Nitro-homophenylalanine

IUPAC Name

(2S)-2-amino-4-(4-nitrophenyl)butanoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m0/s1

InChI Key

YLRIJQHXHLYYBA-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.